Wieland-Miescher ketone

Description

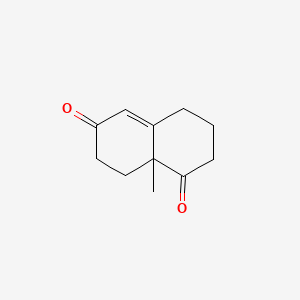

Structure

3D Structure

Properties

IUPAC Name |

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHDRUMZDHWHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894783 | |

| Record name | 3,4,8,8a-Tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20007-72-1, 33878-99-8 | |

| Record name | (±)-Wieland-Miescher ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20007-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methyl-delta5,10-octalin-1,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020007721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9(S)-Methyl-delta-5(10)-octalin-1,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033878998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20007-72-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,8,8a-Tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,8,8a-tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-METHYL-.DELTA.5,10-OCTALIN-1,6-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAX7VUD577 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Wieland-Miescher Ketone: A Cornerstone of Steroid Synthesis

An In-depth Technical Guide on its Discovery, Synthesis, and Enduring Legacy

Introduction

The Wieland-Miescher ketone, a seemingly simple bicyclic diketone, holds a position of paramount importance in the annals of organic chemistry. Its discovery in 1950 by Peter Wieland and Karl Miescher at Ciba-Geigy in Basel, Switzerland, marked a pivotal moment in the total synthesis of steroids and other complex natural products.[1] This synthon, containing the crucial A/B ring system of steroids, provided an accessible and versatile starting material that fueled decades of research in medicinal and pharmaceutical chemistry.[1][2] This technical guide provides a comprehensive overview of the discovery, historical context, and detailed synthetic protocols for the this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective: From Racemate to Enantioselective Triumph

The initial synthesis of the this compound by its namesakes yielded a racemic mixture.[1] The process, a Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone, was a landmark achievement, offering a straightforward route to a key steroid building block.[1][2] The Robinson annulation, a powerful ring-forming reaction, involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[3][4][5]

A significant breakthrough in the history of the this compound came in 1971 with the development of an enantioselective synthesis. Independently, the research groups of Z. G. Hajos and D. R. Parrish at Hoffmann-La Roche, and U. Eder, G. Sauer, and R. Wiechert at Schering AG, discovered that the use of the natural amino acid L-proline as an organocatalyst could afford the optically active ketone with high enantiomeric excess.[1][6] This reaction, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, was a pioneering example of asymmetric organocatalysis and opened new avenues for the synthesis of chiral molecules.[1][7]

Experimental Protocols

Racemic Synthesis of the this compound (Wieland and Miescher, 1950)

The original synthesis involves the Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone.

Reactants:

-

2-Methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone

-

Base catalyst (e.g., potassium hydroxide, sodium methoxide)

-

Solvent (e.g., methanol, benzene)

General Procedure:

-

2-Methyl-1,3-cyclohexanedione is dissolved in a suitable solvent, and a catalytic amount of base is added to generate the enolate.

-

Methyl vinyl ketone is then added to the reaction mixture, initiating the Michael addition.

-

The resulting triketone intermediate undergoes an intramolecular aldol condensation, often promoted by heating, to form the bicyclic this compound.

-

The reaction is then worked up by neutralization and extraction. The crude product is purified by distillation or crystallization.

Enantioselective Synthesis of (S)-Wieland-Miescher Ketone (Hajos-Parrish-Eder-Sauer-Wiechert Reaction)

This procedure, adapted from Organic Syntheses, provides a detailed protocol for the proline-catalyzed enantioselective synthesis.[8][9]

Reactants:

-

2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (the triketone intermediate)

-

(S)-(-)-Proline

-

Solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))

Procedure for the Preparation of 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione: [9]

-

A mixture of 2-methyl-1,3-cyclohexanedione (1.0 mol), water (230 mL), and glacial acetic acid (3.0 mL) is prepared in a three-necked flask.

-

Freshly distilled methyl vinyl ketone (1.72 mol) is added to the stirred mixture.

-

The reaction is heated to 70-75°C for 1 hour, then cooled to room temperature.

-

The product is extracted with ethyl acetate, and the organic layers are combined, washed, and dried.

-

The solvent is removed under reduced pressure to yield the crude triketone.

Procedure for the Asymmetric Cyclization: [8]

-

The crude triketone is dissolved in DMF.

-

A catalytic amount of (S)-(-)-proline (typically 3 mol%) is added to the solution.

-

The mixture is stirred at room temperature for an extended period (e.g., 72 hours).[6]

-

The reaction mixture is then diluted with a suitable solvent (e.g., ethyl acetate) and washed with brine to remove the DMF and proline.

-

The organic layer is dried and concentrated under reduced pressure.

-

The resulting crude (S)-Wieland-Miescher ketone is purified by crystallization from a mixture of ether and hexane (B92381) to yield the enantiomerically enriched product.[8]

Quantitative Data

The following table summarizes key quantitative data for the synthesis of the this compound under various conditions.

| Synthesis Type | Catalyst | Solvent | Reaction Time | Yield (%) | Enantiomeric Excess (ee) (%) | Reference(s) |

| Racemic | KOH | Methanol | Not specified | ~70-80 | 0 | [10] |

| Enantioselective | (S)-Proline (3 mol%) | DMF | 72 h | 52 | 75 | [6] |

| Enantioselective | (S)-Proline (47 mol%) / HClO₄ | Acetonitrile | Not specified | 83 | 71 | [6] |

| Enantioselective | Chiral Primary Amine (1 mol%) | Solvent-free | 48 h | 90 | 90 | [11][12] |

| Enantioselective (Gram-scale) | Chiral Primary Amine (2 mol%) | Solvent-free | 2 days | 90 | 90 | [12] |

| Enantioselective | N-Tosyl-(Sa)-binam-L-prolinamide (1 mol%) | Toluene | Not specified | 83 (overall) | 96-97 | [13] |

Reaction Pathways and Mechanisms

The synthesis of the this compound proceeds through distinct pathways for the racemic and enantioselective routes.

Racemic Synthesis: The Robinson Annulation

The racemic synthesis is a classic example of the Robinson annulation, which involves two key steps: a Michael addition followed by an intramolecular aldol condensation.

Enantioselective Synthesis: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

The enantioselective synthesis relies on the formation of a chiral enamine intermediate from the triketone and (S)-proline. This intermediate then undergoes an intramolecular aldol reaction in a stereocontrolled manner.

Conclusion

The this compound remains a testament to the ingenuity of organic chemists. Its discovery and the subsequent development of its enantioselective synthesis have had a profound and lasting impact on the field of total synthesis, particularly in the realm of steroid chemistry. The methodologies developed for its preparation, from the classic Robinson annulation to the pioneering use of organocatalysis, are fundamental concepts taught in organic chemistry and continue to inspire the development of new synthetic strategies. For researchers in drug development, the this compound and its derivatives continue to serve as invaluable chiral building blocks for the construction of complex and biologically active molecules.

References

- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 2. Wieland-Miescher_ketone [chemeurope.com]

- 3. homework.study.com [homework.study.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Robinson annulation - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. scholarworks.uni.edu [scholarworks.uni.edu]

- 11. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

The Structural Elucidation of Wieland-Miescher Ketone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The Wieland-Miescher ketone (WMK), formally known as 8a-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione, is a cornerstone in the edifice of synthetic organic chemistry.[1] First synthesized and characterized by Karl Miescher and Peter Wieland in 1950, this bicyclic diketone has proven to be an exceptionally versatile building block for the synthesis of a vast array of complex natural products, particularly steroids and terpenoids.[2][3] Its rigid, well-defined stereochemical framework and strategically placed functional groups have made it a favorite starting material for intricate molecular constructions. This technical guide provides an in-depth exploration of the core experiments and logical processes that led to the elucidation of its now-famous structure.

Foundational Synthetic Protocol: The Robinson Annulation

The initial synthesis of the this compound was achieved through a Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation.[4][5] This seminal work provided the very material whose structure needed to be deciphered.

Experimental Protocol: Robinson Annulation for this compound Synthesis

Reactants:

-

2-methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone

-

Base catalyst (e.g., sodium methoxide (B1231860) in methanol)

-

Solvent (e.g., methanol)

Procedure:

-

Enolate Formation: 2-methyl-1,3-cyclohexanedione is treated with a base, such as sodium methoxide, in a suitable solvent like methanol. The base abstracts an acidic α-proton from the dione (B5365651) to form a resonance-stabilized enolate.[6]

-

Michael Addition: The enolate then acts as a nucleophile, attacking the β-carbon of methyl vinyl ketone in a conjugate addition reaction. This step forms a 1,5-dicarbonyl intermediate, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione.[6]

-

Intramolecular Aldol Condensation: Under the basic reaction conditions, the 1,5-dicarbonyl intermediate undergoes an intramolecular aldol condensation. An enolate is formed at one of the ketone functionalities, which then attacks the other ketone group, leading to the formation of a new six-membered ring.[4]

-

Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration to form the thermodynamically stable α,β-unsaturated ketone, yielding the this compound.[6]

Yields: The overall yields for this reaction can range from 56.8% to 80%, depending on the specific reaction conditions and purification methods employed.[3]

Spectroscopic and Physical Characterization

The initial characterization of the this compound would have relied on a combination of physical properties and the spectroscopic techniques available in the mid-20th century. Modern spectroscopic methods provide a much more detailed and definitive picture of the molecule's structure.

Physical and Spectroscopic Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molar Mass | 178.23 g/mol | [1][7] |

| Melting Point | 47-50 °C | [1] |

| Appearance | Racemic mixture | [1] |

| ¹H NMR (CDCl₃) | See Table 1 | [8] |

| ¹³C NMR (CDCl₃) | See Table 2 | [8] |

| Infrared (IR) (film) | See Table 3 | [8] |

| Mass Spectrometry (EI) | m/z (%): 178 (M+), 122, 107, 79 | [7][8] |

Table 1: ¹H NMR Spectral Data for a this compound Analogue (Bis-nor WMK)

Note: Data for the closely related bis-nor this compound is provided as a representative example.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |

| 5.89 | s | - | Vinylic H |

| 3.10 - 2.98 | m | - | H-3 (2H) |

| 2.95 | ddd | 2.6, 11.1, 19.1 | H-2 |

| 2.56 | d | 18.0 | H-6 |

| 2.43 | td | 8.9, 8.9, 19.1 | H-2 |

| 2.29 | d | 18.0 | H-6 |

| 1.33 | s | - | Angular CH₃ |

Data from Synthesis 2005, No. 18, 3147–3151.[8]

Table 2: ¹³C NMR Spectral Data for a this compound Analogue (Bis-nor WMK)

| Chemical Shift (δ, ppm) | Assignment |

| 212.41 | C-1 (Ketone) |

| 207.49 | C-5 (Ketone) |

| 184.70 | C-3a |

| 126.02 | C-4 (Vinylic) |

| 56.67 | C-6a |

| 44.58 | C-6 |

| 38.18 | C-2 |

| 24.32 | C-3 |

| 23.11 | Angular CH₃ |

Data from Synthesis 2005, No. 18, 3147–3151.[8]

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2970, 2928 | C-H stretching (alkane) |

| 1709 - 1752 | C=O stretching (saturated ketone) |

| 1635 | C=O stretching (α,β-unsaturated ketone) |

| 1600 - 1585 | C=C stretching (alkene) |

Data from Synthesis 2005, No. 18, 3147–3151 and general IR data.[8][9]

Chemical Elucidation of the Core Structure

In the era of the this compound's discovery, spectroscopic methods were not as powerful as they are today. Therefore, its structural elucidation would have heavily relied on classical chemical degradation techniques to break the molecule down into smaller, more easily identifiable fragments.

Ozonolysis: A Key Degradation Pathway

Ozonolysis would have been a critical experiment to prove the presence and location of the carbon-carbon double bond.

Experimental Protocol: Ozonolysis of this compound

-

Ozonolysis: A solution of this compound in an inert solvent (e.g., dichloromethane (B109758) or methanol) at low temperature (typically -78 °C) is treated with a stream of ozone (O₃) until a blue color persists, indicating an excess of ozone.

-

Work-up: The resulting ozonide is then worked up under either reductive or oxidative conditions.

-

Reductive Work-up (e.g., with zinc dust and water or dimethyl sulfide): This would cleave the double bond to yield two carbonyl-containing fragments without changing the oxidation state of the adjacent carbons.

-

Oxidative Work-up (e.g., with hydrogen peroxide): This would cleave the double bond and oxidize the resulting fragments to carboxylic acids or ketones.

-

The identification of the degradation products would provide unequivocal evidence for the bicyclic structure and the position of the enone system.

Visualizing the Elucidation and Synthesis

The following diagrams, rendered in Graphviz DOT language, illustrate the logical workflow of the structural elucidation and the synthetic pathway.

Logical Workflow of Structural Elucidation

Caption: Logical workflow for the structural elucidation of the this compound.

Synthetic Pathway: Robinson Annulation

References

- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 2. Wieland-Miescher_ketone [chemeurope.com]

- 3. scholarworks.uni.edu [scholarworks.uni.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Robinson annulation - Wikipedia [en.wikipedia.org]

- 6. homework.study.com [homework.study.com]

- 7. (+-)-Wieland-Miescher ketone | C11H14O2 | CID 89262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. kbfi.ee [kbfi.ee]

- 9. www1.udel.edu [www1.udel.edu]

Spectroscopic Profile of Wieland-Miescher Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Wieland-Miescher ketone is a foundational building block in the stereoselective synthesis of a vast array of complex natural products and pharmacologically active molecules.[1] Its rigid bicyclic structure and versatile functional groups make it a crucial starting material in the construction of steroids, terpenoids, and other polycyclic systems. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of the this compound. This information is critical for the identification and characterization of this important synthetic intermediate.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.86 | s | 1H | C4-H |

| 2.75 - 2.05 | m | 8H | CH₂ groups |

| 1.85 - 1.55 | m | 2H | CH₂ group |

| 1.35 | s | 3H | C8a-CH₃ |

Solvent: CDCl₃. The data is referenced from publicly available spectral databases.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 211.5 | C=O | C6 |

| 198.5 | C=O | C1 |

| 169.5 | C | C4a |

| 125.0 | CH | C4 |

| 50.0 | C | C8a |

| 35.5 | CH₂ | C8 |

| 34.0 | CH₂ | C2 |

| 31.5 | CH₂ | C7 |

| 28.0 | CH₂ | C5 |

| 23.0 | CH₂ | C3 |

| 18.0 | CH₃ | C8a-CH₃ |

Solvent: CDCl₃. The data is referenced from publicly available spectral databases.[2]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (alkane) |

| 1715 | Strong | C=O stretch (saturated ketone) |

| 1665 | Strong | C=O stretch (α,β-unsaturated ketone) |

| 1615 | Medium | C=C stretch (alkene) |

Sample preparation: Thin film or KBr pellet. The data is referenced from publicly available spectral databases.[2][3]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 178 | 100 | [M]⁺ (Molecular Ion) |

| 150 | 40 | [M - CO]⁺ |

| 136 | 60 | [M - C₂H₂O]⁺ |

| 122 | 85 | [M - C₃H₆O]⁺ |

| 108 | 55 | [M - C₄H₆O]⁺ |

| 93 | 70 | [C₇H₉O]⁺ |

| 77 | 45 | [C₆H₅]⁺ |

Ionization method: Electron Ionization (EI). The data is referenced from publicly available spectral databases.[2][4]

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AMX500 or equivalent, is typically employed for data acquisition.[5]

Sample Preparation:

-

A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, approximately 0.7 mL) in a standard 5 mm NMR tube.

-

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 512-2048 scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a Perkin-Elmer Spectrum BX FTIR spectrometer, is commonly used.[5]

Sample Preparation (Thin Film Method):

-

A small amount of this compound is dissolved in a volatile solvent like dichloromethane (B109758) or acetone.

-

A drop of the solution is applied to a salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

A background spectrum of the clean salt plate is recorded.

-

The spectrum of the sample is then recorded and the background is automatically subtracted.

-

The spectral range is typically 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS), such as a Hewlett-Packard GC-MS system (HP 5988A), is a common setup for the analysis of volatile compounds like the this compound.[5]

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Parameters:

-

Injection Mode: Split injection.

-

Carrier Gas: Helium.

-

Column: A nonpolar capillary column (e.g., HP-5MS).

-

Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 50°C and ramping to 250°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Detector: Electron multiplier.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of the this compound.

References

A Technical Guide to the Physical and Chemical Properties of Wieland-Miescher Ketone

For Researchers, Scientists, and Drug Development Professionals

The Wieland-Miescher ketone (WMK) is a cornerstone in the edifice of modern organic synthesis. A versatile bicyclic enedione, it has served as a pivotal starting material in the total synthesis of over 50 natural products, including a diverse array of sesquiterpenoids, diterpenes, and steroids.[1][2] These natural products often possess significant biological activities, such as anticancer, antimicrobial, antiviral, antineurodegenerative, and immunomodulatory properties.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental protocols and visualizations to aid researchers in its application.

Core Physical and Chemical Properties

The this compound, systematically named (±)-8a-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione, is a racemic compound with the molecular formula C₁₁H₁₄O₂.[2][3] Its structure features a fused six-membered ring system containing both a saturated and an α,β-unsaturated ketone functionality.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (±)-8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione | [3] |

| CAS Number | 20007-72-1 | [3] |

| Molecular Formula | C₁₁H₁₄O₂ | [2][3] |

| Molecular Weight | 178.23 g/mol | [2][3] |

| Appearance | Beige to brown crystalline powder | [4] |

| Melting Point | 47-50 °C | [2] |

| Boiling Point | 109-115 °C at 0.05 mmHg | [4] |

| Solubility | Soluble in most organic solvents such as ethanol, dichloromethane, and acetone (B3395972). |

Spectral Data

The spectral characteristics of this compound are crucial for its identification and characterization.

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the angular methyl group, vinyl proton, and methylene (B1212753) protons of the bicyclic system. | [3][4][5] |

| ¹³C NMR | Resonances for the two carbonyl carbons (one saturated, one α,β-unsaturated), the quaternary carbon, and the remaining carbons of the rings. | [4][6][7][8][9] |

| Infrared (IR) | Strong absorption bands characteristic of the saturated ketone (approx. 1715 cm⁻¹) and the α,β-unsaturated ketone (approx. 1665 cm⁻¹). | [3][4] |

| Mass Spectrometry (MS) | The mass spectrum typically shows a prominent molecular ion peak. Fragmentation patterns arise from cleavages adjacent to the carbonyl groups and retro-Diels-Alder reactions. | [3][10][11][12][13][14] |

Synthesis of this compound

The most common and historically significant method for synthesizing this compound is the Robinson annulation.[15][16][17][18] This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation.

Experimental Protocol: Racemic Synthesis via Robinson Annulation

This protocol describes the synthesis of racemic this compound from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.[15][16]

Materials:

-

2-methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone

-

Base (e.g., sodium methoxide, potassium hydroxide, or triethylamine)

-

Solvent (e.g., methanol (B129727), benzene, or toluene)

-

Apparatus for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methyl-1,3-cyclohexanedione in the chosen solvent.

-

Add the base to the solution and stir to form the enolate.

-

Slowly add methyl vinyl ketone to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a suitable acid.

-

Perform an aqueous work-up, extracting the product into an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield this compound.

Experimental Protocol: Enantioselective Synthesis (Hajos-Parrish-Eder-Sauer-Wiechert Reaction)

The enantioselective synthesis of this compound can be achieved using a chiral catalyst, most notably L-proline.[19][20][21]

Materials:

-

2-methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone

-

L-proline (catalytic amount)

-

Solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))

Procedure:

-

Dissolve 2-methyl-1,3-cyclohexanedione and a catalytic amount of L-proline in the chosen solvent in a reaction flask.

-

Add methyl vinyl ketone to the mixture.

-

Stir the reaction at room temperature for an extended period (can be several days) until the starting material is consumed (monitored by TLC).

-

Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The enantiomerically enriched this compound can be further purified by crystallization.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of two distinct carbonyl groups and a reactive α,β-unsaturated system, allowing for a wide range of chemical transformations.[22][23]

Key Reactions of this compound

-

Selective Protection: The more reactive saturated ketone can be selectively protected as a ketal, allowing for transformations at the less reactive enone functionality.

-

Reduction: The carbonyl groups can be reduced to alcohols. Selective reduction of the saturated ketone can be achieved using reagents like sodium borohydride (B1222165).[22]

-

Oxidation: The allylic positions can be oxidized, and under certain conditions, the ketone can undergo Baeyer-Villiger oxidation.

-

Alkylation: The enolate can be formed at the α-position to the saturated ketone, allowing for the introduction of alkyl groups.[24]

-

Conjugate Addition: The α,β-unsaturated system is susceptible to conjugate addition by various nucleophiles.

-

Annulation Reactions: The existing ring system can be used as a scaffold for further annulation reactions to build more complex polycyclic structures.

Experimental Protocol: Selective Reduction of the Saturated Ketone

This protocol outlines the selective reduction of the C-6 carbonyl group of this compound using sodium borohydride.[25][26][27][28]

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Aqueous work-up solutions

Procedure:

-

Dissolve this compound in methanol in a flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

Allow the reaction to proceed at low temperature, monitoring its progress by TLC.

-

Once the starting material is consumed, carefully quench the reaction with water or a dilute acid.

-

Remove the methanol under reduced pressure and perform an aqueous work-up, extracting the product into dichloromethane.

-

Dry the organic layer, filter, and concentrate to obtain the crude product, which can be purified by column chromatography.

Experimental Protocol: Oppenauer Oxidation of the Corresponding Alcohol

For the reverse reaction, an alcohol derivative of this compound can be oxidized back to the ketone using the Oppenauer oxidation, which is particularly useful for acid-sensitive substrates.[29][30][31][32]

Materials:

-

Alcohol derivative of this compound

-

Aluminum isopropoxide or aluminum tert-butoxide

-

Acetone (as both solvent and oxidant)

-

Toluene (as a co-solvent)

Procedure:

-

In a flask equipped for distillation, dissolve the alcohol in a mixture of acetone and toluene.

-

Add the aluminum alkoxide catalyst.

-

Heat the mixture to reflux, allowing for the slow distillation of the acetone-isopropanol azeotrope to drive the equilibrium.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Cool the reaction mixture and hydrolyze the aluminum salts with a dilute acid.

-

Perform an aqueous work-up and extract the product into an organic solvent.

-

Dry, filter, and concentrate the organic layer. Purify the resulting ketone by chromatography or distillation.

Visualizing Workflows and Relationships

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the synthesis of this compound via the Robinson Annulation.

Caption: A flowchart of the Robinson annulation for this compound synthesis.

Synthetic Utility of this compound

This diagram showcases the versatility of this compound as a precursor to various classes of complex molecules.

Caption: The diverse synthetic pathways originating from this compound.

Conclusion

The this compound remains a vital tool in the arsenal (B13267) of synthetic organic chemists. Its rich and tunable reactivity, coupled with well-established synthetic routes to both its racemic and enantiomerically pure forms, ensures its continued relevance in the synthesis of complex natural products and novel therapeutic agents. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this remarkable building block in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 3. (+-)-Wieland-Miescher ketone | C11H14O2 | CID 89262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. kbfi.ee [kbfi.ee]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. youtube.com [youtube.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Fragmentation and mass spectra of Ketone - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 11. This compound(20007-72-1) MS spectrum [chemicalbook.com]

- 12. whitman.edu [whitman.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. uni-saarland.de [uni-saarland.de]

- 15. homework.study.com [homework.study.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. total-synthesis.com [total-synthesis.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 20. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. fiveable.me [fiveable.me]

- 24. researchgate.net [researchgate.net]

- 25. web.mnstate.edu [web.mnstate.edu]

- 26. rushim.ru [rushim.ru]

- 27. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. webassign.net [webassign.net]

- 29. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 30. alfa-chemistry.com [alfa-chemistry.com]

- 31. Oppenauer oxidation - Wikipedia [en.wikipedia.org]

- 32. Oppenauer Oxidation | Thermo Fisher Scientific - US [thermofisher.com]

A Technical Deep Dive: Racemic vs. Enantiopure Wieland-Miescher Ketone in Synthetic Chemistry and Drug Development

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Wieland-Miescher ketone (WMK), a bicyclic enedione, stands as a cornerstone in the edifice of modern organic synthesis. Its rigid, well-defined structure has rendered it an invaluable chiral building block for the stereocontrolled synthesis of a vast array of complex natural products, particularly steroids and terpenoids. This technical guide provides an in-depth comparison of the racemic and enantiopure forms of the this compound, focusing on their synthesis, physicochemical properties, and strategic applications in drug development.

Introduction: The Significance of Chirality

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror images of each other, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to access enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. The this compound serves as a classic case study in the evolution of asymmetric synthesis, with methodologies for both its racemic and enantioselective preparation being well-established.

Synthesis of this compound: Racemic and Enantioselective Approaches

The preparation of this compound can be broadly categorized into two strategies: the classical approach yielding a racemic mixture and modern asymmetric methods that provide access to single enantiomers.

Racemic Synthesis: The Robinson Annulation

The original synthesis of the this compound, a racemic mixture, is achieved through a Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.[1] This powerful ring-forming reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation.

dot

Enantioselective Synthesis: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

The advent of organocatalysis revolutionized the synthesis of chiral molecules. The Hajos-Parrish-Eder-Sauer-Wiechert reaction, which employs the naturally occurring amino acid L-proline as a chiral catalyst, provides a direct route to the enantiopure (S)-Wieland-Miescher ketone.[1] This method offers high enantioselectivity and operational simplicity.

dot

Physicochemical Properties: A Comparative Analysis

The racemic and enantiopure forms of the this compound exhibit distinct physical properties, which are crucial for their characterization and application.

| Property | Racemic this compound | (S)-Wieland-Miescher Ketone | (R)-Wieland-Miescher Ketone |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol [1] | 178.23 g/mol | 178.23 g/mol |

| Melting Point | 47-50 °C[1] | 50-52 °C[2] | 49-51 °C[3] |

| Specific Rotation ([α]²⁰/D) | 0° (inactive) | Not explicitly found, but expected to be positive | -98±2° (c = 1.1% in benzene)[3] |

| Appearance | Pale yellow solid[4] | White to off-white solid | White to off-white Solid[3] |

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful synthesis of both racemic and enantiopure this compound. The following protocols are adapted from Organic Syntheses, a highly reputable source for verified experimental procedures.

Synthesis of Racemic this compound

This procedure follows the principles of the Robinson annulation.

Materials:

-

2-Methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone

-

Benzene (or a suitable alternative solvent)

Procedure:

-

A solution of 2-methyl-1,3-cyclohexanedione in a suitable solvent is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of triethylamine is added to the solution.

-

Methyl vinyl ketone is added dropwise to the stirred solution.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is then subjected to an intramolecular aldol condensation, typically by heating in the presence of a base or acid catalyst, to effect cyclization and dehydration.

-

The resulting racemic this compound is purified by column chromatography or recrystallization.

Enantioselective Synthesis of (S)-Wieland-Miescher Ketone

This procedure is based on the L-proline catalyzed intramolecular aldol cyclization of the intermediate trione (B1666649).

Materials:

-

2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (the trione precursor)

-

L-proline

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

The precursor, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione, is first synthesized by the Michael addition of methyl vinyl ketone to 2-methyl-1,3-cyclohexanedione.

-

To a solution of the trione in an appropriate solvent (e.g., DMF or DMSO), a catalytic amount of L-proline (typically 3-20 mol%) is added.

-

The reaction mixture is stirred at room temperature for an extended period (often several days) and the progress is monitored by TLC.

-

Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The enantiomerically enriched (S)-Wieland-Miescher ketone is then purified by column chromatography or recrystallization to achieve high enantiomeric purity.[5]

Applications in Drug Development

The rigid bicyclic core of the this compound, with its strategically placed functional groups, makes it an exceptionally versatile starting material for the synthesis of complex, biologically active molecules.

dot

The enantiopure forms of WMK are particularly crucial as they allow for the synthesis of target molecules with specific stereochemistry, which is essential for their desired biological activity. For instance, the AB-ring structure of steroids is embedded within the this compound, making it an ideal starting point for the synthesis of various steroidal drugs.[1] Its utility has been demonstrated in the total synthesis of numerous natural products with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1]

Conclusion

The this compound continues to be a pivotal molecule in organic synthesis. The development of both robust racemic and highly efficient enantioselective synthetic routes has solidified its importance in academic research and the pharmaceutical industry. The ability to access either the racemic mixture for initial studies or the enantiopure forms for the development of stereochemically defined drug candidates underscores the versatility and enduring legacy of this remarkable synthetic building block. This guide has provided a comprehensive overview of the key technical aspects of racemic and enantiopure this compound, offering valuable insights for professionals in the field of drug discovery and development.

References

The Wieland-Miescher Ketone: A Cornerstone in the Synthesis of Biologically Active Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Wieland-Miescher ketone (WMK) stands as a pivotal chiral building block in the realm of organic synthesis, providing a versatile scaffold for the construction of a diverse array of complex natural products and pharmacologically active molecules.[1][2][3] Its rigid bicyclic framework, possessing multiple functional groups and stereocenters, has rendered it an invaluable starting material for the total synthesis of steroids, terpenoids, and alkaloids with significant biological activities.[2][3] These synthesized derivatives have shown promise in various therapeutic areas, exhibiting anticancer, anti-inflammatory, antimicrobial, antiviral, and antineurodegenerative properties.[3][4] This technical guide delves into the profound biological significance of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to empower researchers and professionals in the field of drug discovery and development.

Quantitative Biological Activity of this compound Derivatives

The true measure of the biological significance of this compound derivatives lies in their quantifiable biological activity. The following tables summarize the cytotoxic and anti-inflammatory activities of various compounds synthesized from WMK or its close analogs, providing a clear comparison of their potency.

Table 1: Anticancer Activity of a Dehydroepiandrosterone-Imidazolium Salt Derivative

| Compound | Cancer Cell Line | IC50 (µM) |

| Dehydroepiandrosterone (B1670201)–imidazolium (B1220033) salt (12f) | MDA-MB-231 (Breast Cancer) | 1.07 |

| HepG2 (Liver Cancer) | - | |

| 22RV1 (Prostate Cancer) | 2.10 |

Table 2: Glucocorticoid Receptor Binding Affinity of a Pyrazole Derivative

| Compound | Receptor | IC50 (nM) |

| Pyrazole derivative of WMK analogue | Glucocorticoid Receptor | 5.1 |

Key Signaling Pathways Modulated by this compound Derivatives

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Steroidal derivatives often exert their anti-inflammatory effects by modulating the glucocorticoid receptor signaling pathway, while certain anticancer derivatives induce programmed cell death, or apoptosis, through the intrinsic pathway.

Glucocorticoid Receptor (GR) Signaling Pathway

Steroid derivatives synthesized from the this compound can act as modulators of the glucocorticoid receptor. Upon ligand binding, the receptor translocates to the nucleus, where it can either activate (transactivation) or repress (transrepression) the transcription of target genes, leading to a reduction in inflammation.

Intrinsic Apoptosis Pathway

Certain anticancer derivatives of the this compound, such as imidazolium salts, can induce apoptosis in cancer cells. This process is often initiated through the intrinsic pathway, which is triggered by intracellular stress and culminates in the activation of caspases, the executioners of cell death. Imidazolium salts are thought to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[1][5][6]

Experimental Protocols

Synthesis of a Dehydroepiandrosterone Analogue from this compound

The following is a representative, multi-step protocol for the synthesis of a dehydroepiandrosterone (DHEA) analogue, a biologically active steroid, starting from the this compound. This process involves a series of reactions to construct the C and D rings of the steroid nucleus onto the existing A and B rings of the WMK.

Step 1: Robinson Annulation to form the this compound (This protocol assumes the starting material is the this compound. For its synthesis, a Robinson annulation between 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone is typically employed.)

Step 2: Protection of the C-1 Carbonyl Group

-

Dissolve the this compound in a suitable solvent such as toluene.

-

Add ethylene (B1197577) glycol and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected ketone.

Step 3: Reduction of the C-6 Carbonyl Group

-

Dissolve the protected ketone in a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise.

-

Stir the reaction at -78 °C and monitor by TLC.

-

Upon completion, quench the reaction by the sequential addition of water, 15% sodium hydroxide (B78521) solution, and water.

-

Filter the resulting suspension and concentrate the filtrate to obtain the alcohol.

Step 4: Formation of the D-Ring (This is a simplified representation of a complex series of reactions that can vary. A common strategy involves the Torgov vinylogous Mukaiyama aldol (B89426) reaction.)

-

The alcohol from the previous step is converted to a suitable precursor for the annulation reaction.

-

This precursor is then reacted with a dienophile, such as 2-methyl-1,3-cyclopentanedione, under Lewis acid catalysis to construct the D-ring.

Step 5: Deprotection and Further Modifications

-

The protecting group at C-1 is removed using acidic conditions (e.g., aqueous HCl in acetone).

-

The resulting intermediate can then undergo further functional group manipulations, such as reduction and oxidation, to yield the final dehydroepiandrosterone analogue.

Biological Assay Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the glucocorticoid receptor.

-

Receptor Preparation: Prepare a source of glucocorticoid receptors, typically from a cell lysate or a purified receptor preparation.

-

Reaction Mixture: In a microplate or microcentrifuge tubes, combine the receptor preparation, a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone), and varying concentrations of the unlabeled test compound (the this compound derivative).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration through a glass fiber filter (which traps the receptor-ligand complex) followed by washing.

-

Quantification of Radioactivity: Measure the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand, can then be determined. The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Future Outlook

The this compound has unequivocally established its role as a cornerstone in the synthesis of biologically significant molecules. Its utility as a chiral building block has enabled the creation of a vast library of derivatives with promising therapeutic potential, particularly in the fields of oncology and inflammatory diseases. The quantitative data and mechanistic insights presented in this guide underscore the importance of continued research into the synthesis and biological evaluation of novel this compound analogues.

Future efforts in this area should focus on the development of more efficient and stereoselective synthetic routes to complex derivatives. Furthermore, a deeper understanding of the structure-activity relationships of these compounds will be crucial for the rational design of next-generation therapeutics with improved potency and selectivity. The exploration of new biological targets and signaling pathways for this compound derivatives will undoubtedly open up new avenues for the treatment of a wide range of human diseases. As our understanding of the intricate cellular processes underlying disease continues to grow, the versatility of the this compound will ensure its enduring legacy in the pursuit of novel and effective medicines.

References

- 1. Imidazole-induced cell death, associated with intracellular acidification, caspase-3 activation, DFF-45 cleavage, but not oligonucleosomal DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 4. Wieland-Miescher_ketone [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Wieland-Miescher Ketone: A Seminal Chiral Building Block in Modern Synthesis

An In-depth Guide for Researchers and Drug Development Professionals

The Wieland-Miescher ketone (WMK) is a bicyclic enedione that has established itself as a cornerstone in the total synthesis of complex molecules.[1][2] First prepared in its racemic form, this versatile synthon provides the foundational A/B ring structure common to steroids, making it an exceptionally valuable starting material.[1][3] Its true power as a chiral building block was unlocked with the advent of asymmetric organocatalysis, enabling the synthesis of enantiomerically pure WMK and, consequently, the stereocontrolled construction of a vast array of natural products and pharmaceutically relevant compounds.[1][4] This guide delves into the synthesis, key transformations, and strategic applications of the this compound, providing detailed protocols and data for the modern synthetic chemist.

The Asymmetric Synthesis of the this compound

The most significant route to enantiomerically enriched this compound is the Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone, catalyzed by the chiral amino acid L-proline.[1][5] This reaction, often called the Hajos-Parrish-Eder-Sauer-Wiechert reaction, is a landmark in organocatalysis.[1][3] The process proceeds through a Michael addition followed by an intramolecular aldol (B89426) condensation.[6][7]

The use of (S)-proline as a catalyst typically yields the (S)-enantiomer of the this compound. The reaction's enantioselectivity is highly dependent on the solvent and reaction conditions. While the formation of the intermediate Hajos-Parrish ketone can proceed with excellent enantioselectivity, the subsequent dehydration to the this compound sometimes occurs with lower selectivity.[3][4]

Various catalysts and conditions have been explored to optimize the yield and enantioselectivity of the this compound synthesis. L-proline remains the most common and cost-effective catalyst.

| Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (S)-Proline | DMSO | 49 | 76 | [1] |

| (S)-Proline in [pyC4]NTf2 | Ionic Liquid | 88 | 93 | [8] |

| N-tosyl-(Sa)-binam-L-prolinamide / Benzoic Acid | Solvent-free | 93 | 94 | [9] |

This protocol is adapted from established procedures for the organocatalytic Robinson annulation.[1][10]

Materials:

-

2-methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone (MVK)

-

(S)-Proline

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) and (S)-proline (0.1 eq) in anhydrous DMSO.

-

Cool the mixture to 0°C in an ice bath.

-

Add methyl vinyl ketone (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 48-72 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the (S)-Wieland-Miescher ketone.

-

Determine the enantiomeric excess via chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[10]

This compound as a Chiral Synthon

The synthetic utility of WMK stems from its rigid bicyclic structure and the differential reactivity of its two ketone functionalities.[4][11] The enone moiety (containing the C1-carbonyl) and the saturated ketone (C6-carbonyl) can be functionalized selectively, allowing for a stepwise and controlled elaboration of the molecular framework.[11] This strategic functionalization is the key to its use as a chiral building block in synthesizing sesquiterpenoids, diterpenes, and steroids.[1][5]

The ability to selectively modify one carbonyl group in the presence of the other is crucial.

Protocol: Selective Ketalization of the Saturated C6-Carbonyl This procedure protects the more reactive saturated ketone, allowing for chemistry to be performed on the enone system.[11]

Materials:

-

This compound

-

Ethylene (B1197577) glycol

-

p-Toluenesulfonic acid (p-TsOH)

-

Benzene or Toluene

-

Dean-Stark apparatus

Procedure:

-

To a solution of this compound (1.0 eq) in benzene, add ethylene glycol (1.2 eq) and a catalytic amount of p-TsOH (0.05 eq).

-

Fit the flask with a Dean-Stark trap and a condenser and heat the mixture to reflux.

-

Continue refluxing until the theoretical amount of water has been collected in the trap.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

The resulting monoketal can often be used in the next step without further purification.

Applications in Total Synthesis

The this compound has been instrumental in the synthesis of over 50 natural products.[1] Its applications range from the synthesis of steroids, where it provides the AB-ring system, to complex diterpenes like Taxol.[1][5]

Case Study: Synthesis of Adrenosterone The synthesis of adrenosterone, a steroid hormone, showcases the utility of WMK as an A/B ring synthon. The synthesis involves the stereocontrolled addition of the remaining C and D rings onto the WMK core.[1][5]

Conclusion

Decades after its discovery, the this compound continues to be an indispensable chiral building block in organic synthesis.[2] The development of efficient, enantioselective organocatalytic methods for its preparation has cemented its role in the stereocontrolled synthesis of complex natural products and active pharmaceutical ingredients.[4] Its rigid framework and versatile functional handles ensure that the this compound will remain a powerful tool for synthetic chemists aiming to address the challenges of constructing intricate molecular architectures.

References

- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. modern steroid science: Building Blocks for Steroid Total Synthesis [modernsteroid.blogspot.com]

- 4. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Wieland-Miescher_ketone [chemeurope.com]

- 6. Robinson annulation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. How to Start a Total Synthesis from the this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Wieland-Miescher Ketone: A Cornerstone in Modern Natural Product Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Wieland-Miescher ketone (WMK), a seemingly simple bicyclic enedione, has for decades held a position of profound importance in the field of organic chemistry.[1][2] Its rigid, stereochemically-defined framework provides an ideal starting point for the construction of complex molecular architectures, making it an indispensable building block in the total synthesis of numerous natural products, particularly terpenoids and steroids.[1][3] This guide provides a comprehensive technical overview of the this compound's role in natural product synthesis, focusing on its preparation, key transformations, and its application in the synthesis of notable bioactive molecules.

Synthesis of the this compound: From Racemates to Enantiopure Scaffolds

The classical synthesis of the this compound is achieved through a Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone.[1][4] This robust reaction sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, efficiently constructs the characteristic bicyclic core.

Experimental Protocol: Racemic Synthesis of the this compound

A typical procedure for the racemic synthesis is as follows:

Materials:

-

2-Methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone

-

Base (e.g., triethylamine, potassium hydroxide)

-

Solvent (e.g., benzene, methanol)

Procedure:

-

To a solution of 2-methyl-1,3-cyclohexanedione in a suitable solvent, a catalytic amount of base is added.

-

Methyl vinyl ketone is then added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred until the Michael addition is complete (monitoring by TLC).

-

The reaction mixture is then heated to reflux to induce the intramolecular aldol condensation and subsequent dehydration.

-

After cooling, the reaction is worked up by extraction and purified by chromatography or crystallization to afford the this compound.

Enantioselective Synthesis: The Rise of Organocatalysis

A significant breakthrough in WMK synthesis was the development of enantioselective methods, most notably the organocatalytic approach pioneered by Hajos and Parrish.[1] This method utilizes a chiral amine catalyst, typically L-proline, to induce asymmetry in the Robinson annulation, yielding the optically active this compound. This enantioselective transformation has been a cornerstone of asymmetric organocatalysis and has enabled the synthesis of chiral natural products from an achiral starting material.

Over the years, a plethora of more efficient organocatalysts have been developed, leading to significant improvements in both yield and enantioselectivity. A summary of the performance of various catalysts in the synthesis of the (S)-Wieland-Miescher ketone is presented in the table below.

| Catalyst | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Enantiomeric Excess (ee, %) |

| L-Proline | 3 | DMSO | - | - | ~70 |

| N-Tosyl-(Sa)-binam-L-prolinamide | 1 | - | 5 days | 84-85 | 96-97 |

| Chiral Primary Amine | 2 | Solvent-free | 2 days | 90 | 90 |

| Bimorpholine Derivative | - | - | - | up to 92 | up to 95 |

Table 1: Comparison of Organocatalysts for the Enantioselective Synthesis of the this compound.

Experimental Protocol: Enantioselective Synthesis using N-Tosyl-(Sa)-binam-L-prolinamide

The following is a representative procedure for the highly enantioselective synthesis of the (S)-Wieland-Miescher ketone.[5]

Materials:

-

2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (Triketone 1)

-

N-Tosyl-(Sa)-binam-L-prolinamide (catalyst 2)

-

Benzoic acid

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

A 50-mL round-bottomed flask is charged with triketone 1 (15.0 g, 76.5 mmol), catalyst 2 (400 mg, 0.74 mmol, 0.01 equiv), and benzoic acid (230 mg, 1.9 mmol, 0.025 equiv).[5]

-

The flask is capped, and the mixture is stirred at 22 °C for 5 days.[5]

-

After the reaction is complete, the solution is transferred with EtOAc (100 mL) to a 250-mL round-bottomed flask.[5]

-

The organic solution is washed sequentially with saturated aqueous NaHCO3 and brine, then dried over anhydrous Na2SO4.[5]

-

The solvent is removed under reduced pressure, and the residue is crystallized to afford (S)-8a-methyl-3,4,8,8a-tetrahydro-1,6-(2H,7H)-naphthalenedione.[5]

The Robinson Annulation: A Mechanistic Overview

The formation of the this compound via the Robinson annulation is a classic example of a tandem reaction sequence. The process can be visualized as a logical flow of bond-forming events.

Caption: The Robinson Annulation pathway to the this compound.

Application in Natural Product Synthesis: The Danishefsky Synthesis of Taxol

The utility of the this compound as a chiral building block is exemplified in the monumental total synthesis of Taxol by the Danishefsky group.[6][7] Taxol, a potent anti-cancer agent, possesses a highly complex and stereochemically rich structure. The Danishefsky synthesis masterfully utilizes the pre-defined stereochemistry of the enantiopure this compound to control the stereochemical outcome of subsequent transformations, ultimately leading to the intricate core of the Taxol molecule.

The overall workflow of the Danishefsky synthesis, starting from the this compound, showcases a convergent strategy where complex fragments are synthesized independently and then coupled.

References

- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 2. How to Start a Total Synthesis from the this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Wieland-Miescher_ketone [chemeurope.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Danishefsky Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

Wieland-Miescher Ketone: A Comprehensive Technical Overview

The Wieland-Miescher ketone (WMK) is a foundational bicyclic diketone in the field of organic synthesis.[1][2] Its rigid, well-defined stereochemical structure has made it an invaluable chiral building block for the total synthesis of a multitude of complex natural products, particularly steroids, terpenoids, and other biologically active molecules.[1][3][4] This technical guide provides an in-depth look at its nomenclature, physicochemical properties, a key experimental protocol for its synthesis, and a visualization of its classic synthetic pathway.

Nomenclature and Identification

The systematic naming and identification of the this compound are crucial for unambiguous scientific communication.

-

Preferred IUPAC Name: 8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione.[1]

-

Other IUPAC Name: 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione.[5][6]

Physicochemical Data

The key quantitative properties of the this compound are summarized in the table below, facilitating easy reference for experimental design and characterization.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₄O₂ | [1][5][8] |

| Molar Mass | 178.23 g/mol | [1][5][6] |

| Melting Point | 47 to 50 °C (117 to 122 °F; 320 to 323 K) | [1][9] |

| Boiling Point | 109-115 °C at 0.05 mmHg | [9] |

| Appearance | Beige to brown crystalline powder | [2] |

Asymmetric Synthesis: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

The enantioselective synthesis of the this compound is a landmark achievement in organocatalysis. The following protocol is based on the highly influential procedure developed by Hajos and Parrish, which utilizes the chiral catalyst L-proline.[1]

Objective: To synthesize the (S)-enantiomer of the this compound in high enantiomeric excess.

Materials:

-

2-methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone

-

(S)-(-)-Proline

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 2-methyl-1,3-cyclohexanedione (1 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

(S)-(-)-Proline (typically 3 mol%) is added to the solution, and the mixture is stirred until the catalyst dissolves.

-

The solution is cooled to 0°C using an ice bath.

-

Methyl vinyl ketone (approximately 1.05 equivalents) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 16-20 hours.

-

The reaction is quenched by the addition of water.

-

The aqueous mixture is extracted three times with ethyl acetate.

-

The combined organic extracts are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica (B1680970) gel (typically using a mixture of hexane and ethyl acetate as the eluent) to afford the enantiomerically enriched (S)-Wieland-Miescher ketone.[10]

The reaction proceeds via a Robinson annulation, where an initial Michael addition of the dione (B5365651) to methyl vinyl ketone is followed by an intramolecular aldol (B89426) condensation, catalyzed by proline.[1][11]

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow of the Robinson annulation reaction for the synthesis of the this compound.

Caption: Synthetic workflow for the this compound.

References

- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. How to Start a Total Synthesis from the this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy this compound | 20007-72-1 [smolecule.com]

- 6. (+-)-Wieland-Miescher ketone | C11H14O2 | CID 89262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | 20007-72-1 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fiveable.me [fiveable.me]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of the Wieland-Miescher Ketone Using (S)-Proline

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Wieland-Miescher ketone is a crucial bicyclic diketone that serves as a versatile building block in the total synthesis of a wide array of natural products, including steroids, sesquiterpenoids, and diterpenes.[1][2] Its synthesis via the Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone has been a subject of extensive research. A significant breakthrough in this field was the development of an enantioselective version of this reaction using the readily available and inexpensive amino acid, (S)-proline, as an organocatalyst. This reaction, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, represents a landmark in asymmetric organocatalysis, providing access to the optically active this compound with high enantiomeric excess.[1][3][4] This document provides detailed protocols and data for this pivotal transformation.

Reaction Principle

The synthesis proceeds via a one-pot Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. (S)-proline catalyzes both steps enantioselectively. The proposed mechanism involves the formation of an enamine intermediate between the proline catalyst and the diketone, which then undergoes a stereoselective Michael addition to methyl vinyl ketone. Subsequent intramolecular aldol condensation and dehydration yield the enantioenriched this compound.[5][6][7]

Quantitative Data Summary